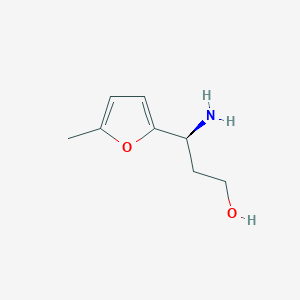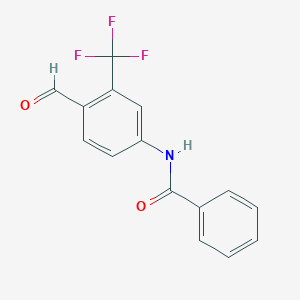
N-(4-Formyl-3-(trifluoromethyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Formyl-3-(trifluoromethyl)phenyl)benzamide is an organic compound with the molecular formula C15H10F3NO2 It is characterized by the presence of a formyl group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formyl-3-(trifluoromethyl)phenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-formylbenzoic acid and 3-(trifluoromethyl)aniline as the primary starting materials.
Amidation Reaction: The 4-formylbenzoic acid is reacted with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Formyl-3-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(Carboxy)-3-(trifluoromethyl)phenyl)benzamide.
Reduction: 4-(Hydroxymethyl)-3-(trifluoromethyl)phenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Formyl-3-(trifluoromethyl)phenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-(4-Formyl-3-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzamide: Similar structure but lacks the formyl group.
N-(3-Trifluoromethylphenyl)benzamide: Similar structure but with the trifluoromethyl group at a different position.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group but has an amine instead of a benzamide moiety.
Uniqueness
N-(4-Formyl-3-(trifluoromethyl)phenyl)benzamide is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H10F3NO2 |
|---|---|
Molecular Weight |
293.24 g/mol |
IUPAC Name |
N-[4-formyl-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)13-8-12(7-6-11(13)9-20)19-14(21)10-4-2-1-3-5-10/h1-9H,(H,19,21) |
InChI Key |
DZECGTUJVRBLFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


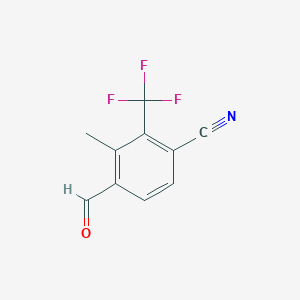
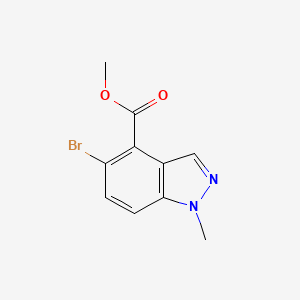

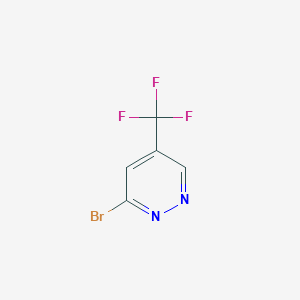
![7-(Difluoromethoxy)-2-methylbenzo[d]thiazole](/img/structure/B13029128.png)
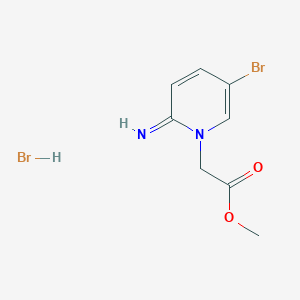

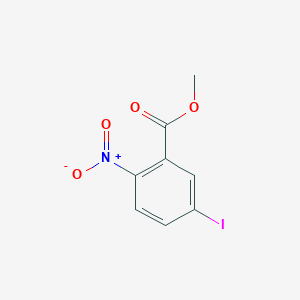
![2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13029154.png)

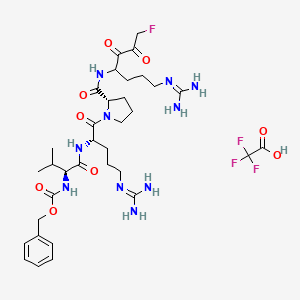
![2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine](/img/structure/B13029161.png)

